3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Overview
Description
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group and two methyl groups on the pyrazole ring, as well as a propanol side chain. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related pyrazole compounds have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Related pyrazole compounds have been associated with a range of biological activities, suggesting a potential for diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the chloro and methyl groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Attachment of the propanol side chain: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 3-chloropropanol, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products
Oxidation: 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanal.
Reduction: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Substitution: 3-(4-azido-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Scientific Research Applications
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-thiol
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-yl acetate
Uniqueness
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and a chloro group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCWMHKGZVSXPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCO)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258938 | |
Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-49-7 | |
Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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